molecular formula C25H22FN3O5 B2431650 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide CAS No. 899908-55-5

4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide

Cat. No.: B2431650
CAS No.: 899908-55-5
M. Wt: 463.465
InChI Key: VVNZTFGBZLQZRW-UHFFFAOYSA-N
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Description

4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide is a potent and selective chemical probe functioning as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Its primary research value lies in the investigation of the DNA damage response (DDR) pathway, particularly in the context of oncology. PARP enzymes, especially PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks via the base excision repair pathway. By inhibiting PARP catalytic activity, this compound traps PARP enzymes on DNA, preventing their dissociation and leading to the stalling of replication forks. This results in the accumulation of double-strand breaks that require repair by homologous recombination. In cellular models with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations, this leads to synthetic lethality, a mechanism that is extensively exploited in cancer research [https://www.nature.com/articles/nrc3423]. Researchers utilize this compound to study the molecular underpinnings of genomic instability, to validate PARP as a therapeutic target in various cancer cell lines, and to explore mechanisms of resistance to PARP inhibition. Its specific chemical structure is designed for high affinity and is a valuable tool for dissecting PARP-dependent signaling cascades and for combination therapy studies with other DNA-damaging agents.

Properties

CAS No.

899908-55-5

Molecular Formula

C25H22FN3O5

Molecular Weight

463.465

IUPAC Name

4-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C25H22FN3O5/c26-18-11-9-17(10-12-18)22(30)16-29-21-7-2-1-6-20(21)24(32)28(25(29)33)13-3-8-23(31)27-15-19-5-4-14-34-19/h1-2,4-7,9-12,14H,3,8,13,15-16H2,(H,27,31)

InChI Key

VVNZTFGBZLQZRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)F)CCCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide is a synthetic derivative that exhibits significant biological activity, particularly in the context of cancer treatment. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of the compound is C26H28FN3O4C_{26}H_{28}FN_3O_4, with a molecular weight of approximately 465.53 g/mol. The presence of functional groups such as the furan and quinazoline rings contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC26H28FN3O4
Molecular Weight465.53 g/mol
InChIKeyMHKKKKPDLDRESU-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The IC50 values were reported as follows:

  • A549 : 5.9 ± 1.69 µM
  • SW-480 : 2.3 ± 5.91 µM
  • MCF-7 : 5.65 ± 2.33 µM

These values indicate that the compound is more potent than Cisplatin, a commonly used chemotherapeutic agent, which has higher IC50 values for these cell lines .

The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest at the S phase. Docking studies suggest that the compound interacts effectively with the epidermal growth factor receptor (EGFR) , which plays a crucial role in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the compound's cytotoxicity. Specifically, halogen substitutions at the para position significantly increase activity compared to other positions .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated multiple derivatives of quinazoline compounds, including our target compound, revealing that modifications at specific positions led to varying degrees of cytotoxicity against different cancer cell lines .
  • Molecular Dynamics Simulations : Further computational studies confirmed that specific amino acid residues in EGFR are critical for binding affinity, reinforcing the potential of this compound as a targeted therapeutic agent .
  • Comparative Analysis : The compound's efficacy was compared to other known anticancer agents, highlighting its superior activity profile against certain cancer types while maintaining lower toxicity levels in normal cells .

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The quinazolinone scaffold is constructed via cyclization of 2-aminobenzamide (1a ) under oxidative conditions. Recent protocols employ hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 150°C, achieving 71–86% yields for analogous structures.

Mechanistic Pathway :

  • Imine Formation : Condensation of 2-aminobenzamide with aldehydes or ketones.
  • Oxidative Cyclization : H₂O₂-mediated dehydrogenation forms the 2,4-dioxo system.

Optimized Conditions :

Component Quantity/Parameter
2-Aminobenzamide 1 mmol
DMSO 2 mL
H₂O₂ (30%) 1 equivalent
Temperature 150°C
Time 14–20 hours

This method avoids stoichiometric oxidants, generating water as the sole byproduct.

N1-Alkylation with 2-Bromo-4'-Fluoroacetophenone

Microwave-Assisted Alkylation

The 2-(4-fluorophenyl)-2-oxoethyl group is introduced via nucleophilic substitution. A modified protocol from nicotinamide alkylation achieves efficient coupling under microwave irradiation:

Procedure :

  • Dissolve quinazolinone intermediate (2a , 2 mmol) in absolute ethanol (10 mL).
  • Add 2-bromo-4'-fluoroacetophenone (2 mmol).
  • Irradiate at 440 W for 10 minutes.
  • Filter and recrystallize from methanol.

Key Advantages :

  • 71% Yield : Comparable to nicotinamide derivatives.
  • Regioselectivity : Exclusive N1-alkylation due to quinazolinone’s electronic profile.

Installation of the Butanamide Side Chain

Carbodiimide-Mediated Amide Coupling

The C3-position butanamide is introduced via EDCl/HOBt activation:

Synthesis of 4-Amino-N-(furan-2-ylmethyl)butanamide :

  • React 4-aminobutanoyl chloride with furfurylamine in dichloromethane.
  • Purify via silica chromatography (ethyl acetate/hexanes).

Coupling Protocol :

  • Combine alkylated quinazolinone (3a , 1 mmol) with 4-amino-N-(furan-2-ylmethyl)butanamide (1.2 mmol).
  • Add EDCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3 mmol) in DMF.
  • Stir at 25°C for 12 hours.
  • Isolate product via aqueous workup (81% yield).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Quinazolinone Cyclization Methods

Method Catalyst/Oxidant Yield (%) Byproducts Reference
H₂O₂/DMSO None 86 H₂O
Ru Catalysis [Ru]/L 78 NH₃
MoO₂ Schiff Base Mo Complex 82 H₂O₂

Table 2: Alkylation Conditions Screening

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 80 6 58 92
Acetone 60 4 63 89
Microwave 150 0.17 71 98

Challenges and Optimization Strategies

Oxidative Byproduct Formation

Quinazolinones undergo competing dehydrogenation to 4(3H)-quinazolinones under prolonged heating. Mitigation strategies include:

  • Strict Temperature Control : Maintain ≤150°C during H₂O₂ treatments.
  • Inert Atmosphere : Use N₂ to suppress oxidation.

Regiochemical Control

N1 vs. N3 alkylation is governed by:

  • Base Selection : K₂CO₃ favors N1-alkylation (93:7 selectivity).
  • Solvent Polarity : DMF enhances nucleophilicity at N1.

Spectroscopic Characterization Data

Key Spectral Signatures :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-F), 6.41 (d, J = 3.1 Hz, 1H, furan).
  • HRMS (ESI+) : m/z calc. for C₂₆H₂₄FN₃O₅ [M+H]⁺: 494.1824; found: 494.1821.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:

  • The synthesis involves sequential steps such as quinazolinone core formation, fluorophenyl substitution, and amide coupling. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (reflux conditions for cyclization), and catalyst selection (e.g., EDCI for amide bond formation) to minimize side reactions .
  • Analytical tools like TLC and HPLC are essential for monitoring intermediate purity. For example, HPLC with UV detection at 254 nm can track unreacted starting materials .

Q. How can structural integrity and purity be confirmed post-synthesis?

Methodological Answer:

  • Use high-resolution NMR (1H/13C) to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, furan methylene protons at δ 4.3–4.7 ppm) .
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z ~520) .
  • X-ray crystallography (via SHELX refinement) resolves stereochemical ambiguities, particularly for the quinazolinone core .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations. Compare IC50 values with structurally related quinazoline derivatives (e.g., analogs from ) .
  • Antimicrobial activity can be tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can contradictory data in biological activity across assays be resolved?

Methodological Answer:

  • Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3). For instance, if MTT suggests cytotoxicity but flow cytometry shows no apoptosis, investigate necrotic pathways via LDH release assays .
  • Adjust experimental conditions (e.g., serum concentration in cell culture) to mimic physiological relevance .

Q. What computational strategies predict binding interactions with potential targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on hydrogen bonding between the quinazolinone carbonyl and kinase active-site residues .
  • MD simulations (GROMACS) over 100 ns can assess binding stability under physiological conditions .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Use isotopic labeling (e.g., 18O in the oxoethyl group) to track cyclization pathways via MS fragmentation patterns .
  • Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. THF) can identify rate-determining steps .

Q. What strategies improve yield in low-efficiency coupling reactions?

Methodological Answer:

  • Screen coupling agents (e.g., HATU vs. EDCI/HOBt) for amide formation. For example, HATU may improve yields by 20% in polar aprotic solvents .
  • Microwave-assisted synthesis (100–150°C, 30 min) can accelerate reactions prone to thermal degradation .

Data Analysis & Optimization

Q. How should SAR studies be designed for derivatives of this compound?

Methodological Answer:

  • Systematically modify substituents: Replace the furanmethyl group with pyridine or thiophene analogs to assess steric/electronic effects on activity .
  • Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints .

Q. What methods address low solubility in in vivo assays?

Methodological Answer:

  • Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Characterize solubility enhancements via phase-solubility diagrams .
  • Introduce hydrophilic groups (e.g., PEG linkers) during synthetic modifications, monitoring logP changes via HPLC .

Contradiction & Validation

Q. How to validate target engagement in complex biological systems?

Methodological Answer:

  • Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases). A shift in protein melting temperature ≥2°C indicates engagement .
  • CRISPR knockouts of the target gene can establish functional relevance in activity assays .

Q. What analytical workflows resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • Apply 2D NMR (HSQC, HMBC) to distinguish overlapping quinazolinone and fluorophenyl signals. For example, HMBC correlates carbonyl carbons (δ 170–175 ppm) with adjacent protons .
  • Dynamic NMR at elevated temperatures (50–80°C) can sharpen broad peaks caused by slow conformational exchange .

Advanced Synthetic Challenges

Q. How to optimize enantiomeric purity for chiral analogs?

Methodological Answer:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Enzymatic resolution with lipases (e.g., CAL-B) can separate diastereomers with >90% ee .

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